molecular formula C19H18FN3OS B15007674 N-benzyl-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-benzyl-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B15007674
M. Wt: 355.4 g/mol
InChI Key: ZHPBQOOINYOHDS-UHFFFAOYSA-N
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Description

N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a fluorophenyl group, and a sulfanylidene group

Preparation Methods

The synthesis of N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, benzyl chloride, and other reagents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper.

    Reaction Steps: The synthesis may involve several key steps, including nucleophilic substitution, cyclization, and oxidation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Cyclization: Cyclization reactions can be performed to form ring structures, which may involve the use of catalysts and specific reaction conditions.

Scientific Research Applications

N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be compared with similar compounds, such as:

    N-Benzyl-4-fluorobenzenesulfonamide: This compound has a similar structure but lacks the tetrahydropyrimidine ring.

    N-Benzyl-4-fluoroaniline: This compound is structurally similar but does not contain the sulfanylidene group.

    N-Benzyl-4-fluorophenyl-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a tetrahydropyrimidine ring.

Properties

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

N-benzyl-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H18FN3OS/c1-12-16(18(24)21-11-13-5-3-2-4-6-13)17(23-19(25)22-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

ZHPBQOOINYOHDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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